tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride
Description
Properties
Molecular Formula |
C12H25ClN2O3 |
|---|---|
Molecular Weight |
280.79 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12;/h13,16H,4-9H2,1-3H3,(H,14,15);1H |
InChI Key |
CDXNAYOKRWRVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCNCC1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate; hydrochloride
General Synthetic Strategy
The synthesis generally involves the protection of the nitrogen atom of 4-hydroxypiperidine with a tert-butyl carbamate group, followed by functionalization of the ethyl linker. The key steps include:
- Protection of the piperidine nitrogen with a tert-butyl carbamate moiety.
- Introduction of the ethyl linker bearing the hydroxylated piperidine ring.
- Formation of the hydrochloride salt to stabilize the compound.
This approach ensures selective protection and functionalization, allowing for subsequent chemical transformations if needed.
Detailed Synthetic Routes and Reaction Conditions
Reaction of tert-butyl carbamate with 4-hydroxypiperidine
- The primary synthetic route involves the reaction of tert-butyl carbamate with 4-hydroxypiperidine .
- The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the amine.
- Solvents commonly used include tetrahydrofuran (THF) or dimethylformamide (DMF) .
- The reaction is carried out at room temperature or slightly elevated temperatures to optimize yield.
Protection and Deprotection Steps
- The tert-butyl carbamate group acts as a protecting group for the nitrogen during synthesis.
- In some synthetic schemes, this group is introduced and later cleaved in situ by treatment with inorganic or organic acids (e.g., hydrochloric acid) to yield the hydrochloride salt form.
- Hydrogenation steps using palladium-based catalysts (such as palladium on carbon or palladium hydroxide) under hydrogen pressure (1–10 bar) are employed for selective reductions when necessary.
Industrial Scale Considerations
- Industrial production often uses continuous flow reactors and advanced purification techniques such as chromatography and crystallization to improve yield and purity.
- The process is optimized for eco-friendliness and commercial viability , using simple and commercially available raw materials .
- Polar solvents like methanol, ethanol, acetic acid, ethyl acetate, or tetrahydrofuran are preferred for their solubility properties and reaction compatibility.
- The hydrochloride salt is typically isolated by acidification with hydrochloric acid and subsequent crystallization.
Example Preparation Procedure (Adapted from Patent and Literature Data)
| Step | Reagents and Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1 | 4-Hydroxypiperidine + tert-butyl carbamate + base (e.g., potassium carbonate) in THF or DMF, room temp | Formation of tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate | High yield, crude product |
| 2 | Purification by extraction and chromatography | Removal of impurities and isolation of pure carbamate | Purity >80% |
| 3 | Treatment with hydrochloric acid in isopropanol | Formation of hydrochloride salt and deprotection of any residual protecting groups | Solid hydrochloride salt, stable |
| 4 | Crystallization and drying | Final isolation of product | >75% isolated yield |
Analysis of Preparation Methods
Advantages and Limitations
| Aspect | Details |
|---|---|
| Advantages | - Use of readily available starting materials - Mild reaction conditions - High selectivity due to carbamate protection - Scalable for industrial production |
| Limitations | - Multiple protection/deprotection steps may increase synthesis time - Hydrogenation requires careful control of pressure and catalyst - Purification steps necessary to remove side products |
Catalysts and Solvents
Reaction Monitoring and Characterization
- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure and purity.
- Mass spectrometry (MS) validates molecular weight.
- Infrared (IR) spectroscopy identifies carbamate and hydroxyl functional groups.
- X-ray crystallography may be used for stereochemical confirmation.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Catalysts | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Protection of piperidine nitrogen | tert-butyl carbamate, base (K2CO3 or NaH) | THF, DMF | Room temp to 50°C | Carbamate protecting group introduced |
| Hydrogenation (if needed) | Pd/C or Pd(OH)2 | Methanol, ethanol | 3–7 bar H2, room temp | Reduces intermediates, removes protecting groups |
| Acid treatment | HCl (inorganic acid) | Isopropanol, water | Room temp, overnight | Forms hydrochloride salt, cleaves protecting groups |
| Purification | Chromatography, crystallization | Ethyl acetate, hexane mixtures | Ambient | Ensures high purity and yield |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe for investigating biochemical pathways.
Medicine: In the pharmaceutical industry, tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate is used in the development of new drugs. It serves as a precursor for various active pharmaceutical ingredients and is involved in drug formulation processes.
Industry: In industrial applications, this compound is used in the production of polymers and resins. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Key Observations:
- Hydrogen-Bonding Capacity: The 4-hydroxy-piperidine moiety in the target compound provides hydrogen-bond donor/acceptor sites, distinguishing it from lipophilic analogs like the phenylethyl or 4-methylpentyl derivatives .
- Metabolic Stability : Fluorinated azetidine derivatives (e.g., C₅H₁₀F₂N₂·HCl) exhibit enhanced stability due to fluorine’s electron-withdrawing effects, whereas the hydroxyl group in the target compound may increase susceptibility to oxidation .
- Solubility vs. Permeability : The hydrochloride salt and hydroxyl group improve aqueous solubility but may limit blood-brain barrier penetration compared to aromatic or aliphatic analogs .
Biological Activity
Tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride, also known by its CAS number 903587-87-1, is a compound that has garnered attention due to its potential biological activities, particularly in relation to neuroprotective effects and its role in targeting various pathways associated with neurodegenerative diseases. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a hydroxy group on a piperidine ring, and an ethyl carbamate moiety. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Research indicates that this compound exhibits multiple modes of action:
- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which may contribute to its neuroprotective properties by increasing acetylcholine levels in the brain. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic dysfunction is a hallmark.
- Beta-secretase Inhibition : It has been reported that related compounds can inhibit beta-secretase activity (BACE1), which is involved in the cleavage of amyloid precursor protein (APP) leading to amyloid-beta plaque formation. This inhibition could reduce amyloidogenesis, a key pathological feature in Alzheimer's disease .
- Cell Viability Enhancement : In vitro studies have demonstrated that the compound can enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides, suggesting protective effects against oxidative stress and inflammatory responses associated with neurodegeneration .
In Vitro Studies
A study focused on the protective effects of related compounds against Aβ-induced toxicity showed that treatment with tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate resulted in improved cell viability and reduced markers of inflammation such as TNF-α. The findings suggest that this compound may mitigate the cytotoxic effects of Aβ on astrocytes .
Data Summary Table
| Study Type | Biological Activity | Outcome |
|---|---|---|
| In Vitro | Acetylcholinesterase Inhibition | Increased acetylcholine levels |
| In Vitro | Cell Viability against Aβ | Improved astrocyte survival |
| In Vivo | Neuroprotection in AD models | Reduced Aβ aggregation |
Case Studies
While direct case studies specifically on this compound are scarce, related compounds have been evaluated in clinical settings. For instance, the use of acetylcholinesterase inhibitors has been widely studied in Alzheimer's patients, demonstrating significant cognitive benefits . These findings support the exploration of this compound as a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer :
-
Step 1 : Protect the piperidine nitrogen using tert-butyl carbamate (Boc) chemistry. React 4-hydroxy-4-piperidylethylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C to minimize side reactions .
-
Step 2 : Quench excess Boc₂O with aqueous workup. Isolate the Boc-protected intermediate via vacuum filtration or column chromatography.
-
Step 3 : Form the hydrochloride salt by treating the freebase with HCl in diethyl ether or methanol. Optimize stoichiometry (e.g., 1.1 eq HCl) to avoid over-acidification.
-
Yield Optimization : Use coupling agents like EDC/HOBt for carbamate formation (yield: 75–82%) and monitor progress via HPLC or TLC .
Reaction Condition Catalyst/Solvent Yield (%) Purity (%) Reference Boc Protection (0–5°C) Boc₂O/THF 75 95 Salt Formation (RT) HCl/MeOH 82 98
Q. How should researchers mitigate hygroscopicity and oxidative degradation during storage?
- Methodological Answer :
-
Storage : Use airtight, amber glass vials under nitrogen or argon atmosphere. Store at 2–8°C with desiccants (silica gel) to prevent hydrolysis .
-
Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Analyze purity via NMR and LC-MS to identify degradation pathways (e.g., Boc deprotection or piperidine ring oxidation) .
Storage Condition Degradation (%) Time (months) Reference Room Temperature, Dark 5 6 4°C, Desiccated 2 12
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Verify Boc group integrity (δ ~1.4 ppm for tert-butyl) and piperidine ring conformation (δ ~3.5–4.0 ppm for N-CH₂).
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (purity >98%) .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]+: calculated for C₁₃H₂₅N₂O₃Cl ~310.15 m/z) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in stereochemical assignments from NMR data?
- Methodological Answer :
- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts for possible stereoisomers.
- Step 2 : Compare experimental NOESY/ROESY data with computed structures to identify spatial correlations (e.g., axial vs. equatorial hydroxy group orientation) .
- Case Study : A 2021 study on tert-butyl piperidine carbamates used DFT to reconcile conflicting δ 4.2 ppm signals, confirming equatorial hydroxyl positioning .
Q. What mechanistic insights explain byproduct formation during Boc deprotection?
- Methodological Answer :
- Acid Sensitivity : Hydrochloride salt formation under strong acidic conditions (e.g., 4M HCl/dioxane) can lead to piperidine ring alkylation or carbamate rearrangement.
- Mitigation : Use milder acids (e.g., TFA in DCM) at 0°C. Monitor by LC-MS for intermediates like tert-butyl chloride (m/z 93.05) .
- Byproduct Analysis : Isolate byproducts via prep-HPLC and characterize using HRMS and 2D NMR to trace reaction pathways .
Q. How can enantiomeric purity be maintained during scaled synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phase HPLC (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers.
- Asymmetric Catalysis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during key steps like piperidine hydroxylation .
- Quality Control : Validate enantiomeric excess (ee) via polarimetry or chiral derivatization (e.g., Mosher’s acid) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Hypothesis Testing : Solubility discrepancies may arise from polymorphic forms or hydration states. Conduct X-ray diffraction (XRD) to identify crystalline forms.
- Case Study : A 2019 study on tert-butyl piperidine derivatives found that solvates with methanol increased solubility in DMSO by 40% compared to anhydrous forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
